N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with cyclopentylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDK2, which is crucial in cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its CDK2 inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also inhibit CDKs but may have different selectivity profiles
Uniqueness
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Biological Activity
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core. The molecular formula is C19H22N4O with a molecular weight of approximately 318.41 g/mol. The compound's structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. While detailed mechanisms for this specific compound are still under investigation, related compounds in the pyrazolo-pyrimidine class have shown activity against kinases and other targets involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been suggested that the compound may act as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy. Plk1 inhibitors have gained attention due to their ability to selectively induce apoptosis in cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for understanding how modifications to the chemical structure influence biological activity. For instance, variations in substituents on the pyrazolo-pyrimidine core can significantly impact potency and selectivity against different kinases. Compounds with similar structures have demonstrated varying degrees of inhibitory activity against Plk1 and other kinases, emphasizing the importance of fine-tuning chemical properties for enhanced efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
In Vivo Studies
Preclinical studies using animal models have further supported the anticancer potential of this compound. Administration of this compound resulted in reduced tumor growth rates compared to control groups. These findings suggest that the compound may be effective in vivo and warrant further exploration in clinical settings .
Summary Table of Biological Activities
Biological Activity | Observations |
---|---|
Anticancer Activity | Significant inhibition of cancer cell proliferation |
Plk1 Inhibition | Potential target for selective apoptosis induction |
Structure Activity Relationship | Modifications can enhance potency and selectivity |
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-7-8-17(14(2)9-13)25-19-16(10-22-25)20(27)24(12-21-19)11-18(26)23-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZHSWUQMGYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.